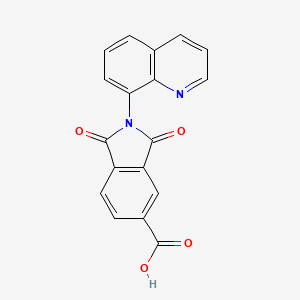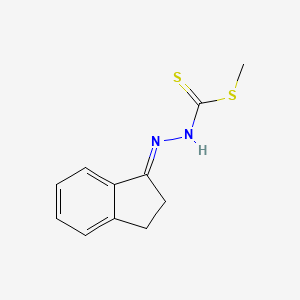
1,3-dioxo-2-(8-quinolinyl)-5-isoindolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2-(8-quinolinyl)-5-isoindolinecarboxylic acid is a useful research compound. Its molecular formula is C18H10N2O4 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.06405680 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Deprotonation Studies
Research has been conducted on the crystal structures of salts derived from similar compounds, focusing on the preferential deprotonation and conformational stability of dicarboxylic acids. This study provides insights into the packing effect and weak interactions stabilizing specific deprotonated species, crucial for understanding the compound's behavior in different environments (Barooah et al., 2008).
Corrosion Inhibition
A novel approach to the synthesis of 8-Hydroxyquinoline derivatives showcases their application as effective acid corrosion inhibitors for mild steel. This highlights the compound's potential in developing new families of heterocyclic compounds that could serve as protective agents in industrial applications (Rbaa et al., 2020).
Complexation with Dioxovanadium(V)
A study demonstrates the ability of 4,8-Dihydroxyquinoline-2-carboxylic acid to act as a tridentate ligand in complexation with NH4VO3, forming a cis-dioxovanadium(V) complex. This complexation results in a hexagonal molecular arrangement, which could be relevant for applications in catalysis or materials science (Moriuchi et al., 2007).
Antiallergic Properties
A series of antiallergic pyranquinolinedicarboxylic acid derivatives were synthesized for the topical treatment of asthma, demonstrating the compound's therapeutic potential. This research outlines the compound's application in developing new antiallergic agents with significant effectiveness (Cairns et al., 1985).
Catalytic Aerobic Oxidation
The catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems shows the compound's role in producing high-yield quinolylmethyl acetates. This indicates its potential use in synthetic chemistry and pharmaceutical manufacturing processes (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
1,3-dioxo-2-quinolin-8-ylisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-16-12-7-6-11(18(23)24)9-13(12)17(22)20(16)14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMKEZDAKJEEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)

![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5576425.png)
![7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5576444.png)
![9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5576452.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)
![3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5576471.png)
![(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5576478.png)
![1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5576488.png)
![6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B5576490.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5576507.png)
